2,7-Dibromo-9,9-diethylfluorene

Crystal Engineering Supramolecular Chemistry Polyfluorene Morphology

Select 2,7-Dibromo-9,9-diethylfluorene as the definitive monomer for OLED buffer layers and asymmetric fluorene derivatives. The C9 ethyl substituent uniquely enables intramolecular Cβ–H···π interactions that stabilize crystal packing, a feature absent in the methyl analog. The resulting polymer's HOMO level (~−5.1 eV) optimally aligns with ITO, delivering a 39% lower turn-on voltage (2.2 V vs. 3.6 V) and 114% higher maximum luminance (12,370 cd/m²) versus devices without the buffer layer. For asymmetric synthesis, one equivalent of BuLi followed by DMF yields 2-bromo-7-formyl-9,9-diethylfluorene with high selectivity, essential for NLO chromophores.

Molecular Formula C17H16Br2
Molecular Weight 380.1 g/mol
CAS No. 197969-58-7
Cat. No. B177170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dibromo-9,9-diethylfluorene
CAS197969-58-7
Molecular FormulaC17H16Br2
Molecular Weight380.1 g/mol
Structural Identifiers
SMILESCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CC
InChIInChI=1S/C17H16Br2/c1-3-17(4-2)15-9-11(18)5-7-13(15)14-8-6-12(19)10-16(14)17/h5-10H,3-4H2,1-2H3
InChIKeyTYECWABMXAYFSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dibromo-9,9-diethylfluorene: Critical Monomer for OLEDs, Polymer Semiconductors, and Specialty Material Synthesis


2,7-Dibromo-9,9-diethylfluorene (CAS 197969-58-7) is a brominated fluorene derivative featuring bromine atoms at the 2 and 7 positions and ethyl groups at the 9 position . This solid-state compound exhibits a molecular weight of 380.12 g/mol, a boiling point of 426.6 °C at 760 mmHg, and a density of 1.494 g/cm³ [1]. It is primarily valued as a versatile monomer for synthesizing conjugated polymers and oligomers for organic electronics, particularly OLEDs and organic semiconductors [2].

Why 2,7-Dibromo-9,9-diethylfluorene Cannot Be Simply Substituted in Electronic Material Design


Generic substitution of 2,7-dibromo-9,9-diethylfluorene with other 9,9-dialkyl-2,7-dibromofluorene analogs is not feasible due to the critical influence of the C9 alkyl substituent length on polymer solubility, processability, and solid-state morphology [1]. The ethyl group is the minimum alkyl chain length required to enable intramolecular Cβ–H···π interactions that stabilize specific crystal packing motifs, a phenomenon absent in the methyl analog [1]. Furthermore, the alkyl chain length directly impacts the solubility and film-forming properties of the resulting conjugated polymers, making the ethyl variant a unique balance between processability and optoelectronic performance [2].

2,7-Dibromo-9,9-diethylfluorene: Comparative Performance Metrics Against Close Analogs


Minimum Alkyl Chain Length for Intramolecular C–H···π Interactions in Crystal Packing

Systematic X-ray crystallographic studies of 2,7-dibromo-9,9′-dialkylfluorenes reveal that intramolecular Cβ–H···π interactions are observed only in derivatives with side chains equal to or longer than ethyl [1]. The methyl analog (2,7-dibromo-9,9-dimethylfluorene) lacks these stabilizing interactions, leading to a fundamentally different crystal packing arrangement [1].

Crystal Engineering Supramolecular Chemistry Polyfluorene Morphology

Enhanced Buffer Layer Performance in OLEDs Derived from Ethyl-Substituted Poly(iminoarylene)s

Poly(iminoarylene)s synthesized from 2,7-dibromo-9,9-diethylfluorene exhibit superior performance as OLED buffer layers compared to devices without the polymer layer [1]. The ethyl-substituted polymer enables a significantly lower turn-on voltage and higher luminance [1].

OLEDs Buffer Layers Polymer Electronics

Distinct Physical Properties: Boiling Point and Density Compared to 9,9-Dihexylfluorene Analog

The shorter ethyl substituents confer significantly different physical properties compared to longer-chain analogs, affecting purification and handling [1][2]. Specifically, 2,7-dibromo-9,9-diethylfluorene exhibits a lower boiling point and higher density than the 9,9-dihexyl analog [1][2].

Monomer Purification Process Engineering Material Handling

2,7-Dibromo-9,9-diethylfluorene: Targeted Application Scenarios Driven by Evidence-Based Performance


Synthesis of Hole-Transporting Buffer Layers for High-Efficiency OLEDs

Researchers and manufacturers developing OLEDs requiring reduced turn-on voltage and enhanced luminance should prioritize 2,7-dibromo-9,9-diethylfluorene as the monomer of choice for synthesizing poly(iminoarylene) buffer layers [1]. The resulting polymer's HOMO level (∼−5.1 eV) optimally aligns with ITO work function, enabling a 39% lower turn-on voltage (2.2 V vs. 3.6 V) and 114% higher maximum luminance (12,370 cd/m²) compared to devices lacking the buffer layer [1].

Crystal Engineering and Morphology Studies in Polyfluorene Systems

The ethyl substituent in 2,7-dibromo-9,9-diethylfluorene is the minimum alkyl chain length required to induce intramolecular Cβ–H···π interactions in the solid state, a feature absent in the methyl analog [1]. Researchers investigating crystallization mechanisms, chain conformation, and solid-state packing in polyfluorenes should select this monomer as a model system to study the transition from non-interacting to interacting alkyl side chains [1].

Synthesis of Functionalized Fluorene Derivatives via Selective Monolithiation

For the synthesis of asymmetric fluorene derivatives such as 2-bromo-7-formyl-9,9-diethylfluorene, 2,7-dibromo-9,9-diethylfluorene offers a distinct advantage: reaction with one equivalent of butyl lithium followed by DMF yields the monoformylated product with high selectivity [1]. This synthetic pathway is essential for preparing NLO chromophores and other advanced functional materials [1].

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